N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
Molecular Formula |
C19H15ClN4O2S2 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15ClN4O2S2/c20-13-5-7-14(8-6-13)21-17(25)12-28-19-23-22-18(16-4-2-10-27-16)24(19)11-15-3-1-9-26-15/h1-10H,11-12H2,(H,21,25) |
InChI Key |
UKDZCGOCVPUEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure with multiple functional groups, including a triazole ring and thiophene moiety. Its synthesis typically involves the reaction of 4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole with appropriate acetamide derivatives. The synthesis pathway often employs microwave-assisted techniques for efficiency and yield improvement .
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole and thiophene frameworks exhibit a variety of biological activities:
1. Antimicrobial Activity
- Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, triazole derivatives are known to exhibit antifungal and antibacterial activities against various pathogens .
2. Anticancer Potential
- The presence of the triazole ring is associated with anticancer activity. Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
3. Anti-inflammatory Effects
- Some derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. This activity is crucial for developing new treatments for inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of related compounds:
Study 1: Antimicrobial Screening
A study synthesized a series of triazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Study 2: Anticancer Activity
In another investigation, a series of triazole-based compounds were tested for their cytotoxic effects on various cancer cell lines. The results showed that some derivatives significantly reduced cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting potential as anticancer agents .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Related Compounds |
|---|---|---|
| Antimicrobial | Effective against bacteria | Triazole derivatives |
| Anticancer | Induces apoptosis | Similar triazole compounds |
| Anti-inflammatory | Reduces inflammation | Various thiophene and triazole derivatives |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
Thiosemicarbazide reacts with furan-2-carboxylic acid in the presence of phosphoryl chloride (POCl₃) to form 4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (Intermediate I). The reaction proceeds via nucleophilic attack and dehydration, with POCl₃ acting as both a catalyst and dehydrating agent.
Reaction Conditions :
-
Solvent: Anhydrous ethanol or toluene.
-
Temperature: Reflux (80–110°C).
-
Time: 6–12 hours.
-
Yield: 60–75%.
Coupling with N-(4-Chlorophenyl)acetamide
The final step involves forming the acetamide bond. While some routes use pre-formed chloroacetamide (as in Section 3.1), alternative methods activate the carboxylic acid for coupling.
Carbodiimide-Mediated Amidation
2-{[4-(Furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is reacted with 4-chloroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Conditions :
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Catalyst: EDC/HOBt system.
-
Yield: 65–80%.
Purification and Characterization
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for complex mixtures.
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₂₀H₁₇ClN₄O₂S₂ | High-Resolution MS |
| Melting Point | 172–175°C | Differential Scanning Calorimetry |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, triazole), 7.85 (d, 2H, Ar-H) | 400 MHz NMR |
| IR (KBr) | 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S) | FT-IR |
Mechanistic Considerations and Side Reactions
Competing Pathways
Regioselectivity in Triazole Formation
The 1,2,4-triazole regiochemistry is controlled by the electronic effects of substituents. Electron-withdrawing groups (e.g., thiophene) favor substitution at the 5-position.
Industrial-Scale Adaptations
For large-scale synthesis, continuous flow reactors enhance reproducibility and safety. Key parameters include:
-
Residence Time : 30–60 minutes.
-
Temperature Control : Jacketed reactors maintained at 50°C.
-
Catalyst Recovery : Immobilized POCl₃ on silica gel reduces waste.
Q & A
Basic: What are the critical synthetic steps and optimization strategies for this compound?
Answer:
The synthesis involves multi-step reactions, including triazole ring formation, sulfanylacetamide coupling, and functional group introduction. Key steps:
- Triazole Formation: Cyclization of thiosemicarbazides under acidic conditions to generate the 1,2,4-triazole core .
- Sulfanyl Linkage: Thiol-alkylation using mercaptoacetic acid derivatives, optimized at 60–80°C in DMF or THF .
- Substituent Introduction: Halogenation (e.g., chlorophenyl) and heterocyclic coupling (furan/thiophene) via Suzuki-Miyaura or nucleophilic substitution .
Optimization Factors:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalysts: Pd catalysts for cross-coupling reactions (e.g., thiophene attachment) .
- Purity Control: Column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., furan methyl protons at δ 3.8–4.2 ppm; thiophene protons at δ 7.1–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity >95% verified using C18 columns (acetonitrile/water mobile phase) .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 458.05) validate the molecular formula .
Advanced: How does substitution on the triazole ring influence biological activity?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Thiophene vs. Pyridine: Thiophene enhances hydrophobic interactions with enzyme pockets (e.g., COX-2 inhibition), while pyridine improves solubility but reduces potency .
- Chlorophenyl Position: Para-chloro on phenyl increases electron-withdrawing effects, stabilizing ligand-receptor binding (IC₅₀ improved by 2-fold vs. ortho-substituted analogs) .
- Furan Methyl Group: Enhances metabolic stability by reducing CYP450-mediated oxidation .
Methodology:
- In Silico Docking: AutoDock Vina predicts binding affinities to targets (e.g., EGFR kinase) .
- In Vitro Assays: Anti-inflammatory activity tested via LPS-induced TNF-α suppression in macrophages .
Advanced: How are contradictions in spectroscopic data resolved during structural elucidation?
Answer:
- Overlapping Peaks: Use 2D NMR (COSY, HSQC) to resolve proton-proton correlations (e.g., distinguishing triazole C-H from furan protons) .
- Crystallography: Single-crystal X-ray diffraction resolves ambiguous NOE signals, confirming the triazole-thioether linkage .
- Isotopic Labeling: ¹⁵N-labeled intermediates clarify nitrogen environments in complex NMR spectra .
Basic: What are the key physicochemical properties relevant to drug discovery?
Answer:
Advanced: How can molecular docking guide derivative design for enhanced bioactivity?
Answer:
- Target Selection: Docking to COX-2 (PDB: 5KIR) identifies key interactions:
- Thiophene sulfur forms a hydrogen bond with Tyr355.
- Chlorophenyl group fits into hydrophobic pocket near Val523 .
- Derivative Optimization:
- Substituent Addition: Methoxy groups at meta-positions improve binding energy (ΔG = −9.2 kcal/mol vs. −7.8 for parent compound) .
- Scaffold Hopping: Replacing furan with benzothiophene increases π-π stacking with Phe518 .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Oxidation of Thiols: Disulfide formation minimized by inert atmosphere (N₂) and reducing agents (e.g., DTT) .
- Triazole Ring Opening: Acidic conditions hydrolyze triazole; controlled pH (6.5–7.5) during cyclization prevents degradation .
- By-Products: Unreacted halides removed via aqueous washes (NaHCO₃) .
Advanced: What strategies improve pharmacokinetics without compromising efficacy?
Answer:
- Prodrug Design: Phosphate ester derivatives enhance aqueous solubility (e.g., 45-fold increase in PBS solubility) .
- Metabolic Shielding: Fluorination at the phenyl ring reduces CYP2C9-mediated metabolism (t₁/₂ extended from 2.1 to 4.8 hrs) .
- Nanoparticle Encapsulation: PLGA nanoparticles improve oral bioavailability (AUC increased by 3.5× in rat models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
